Sparteine monoperchlorate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

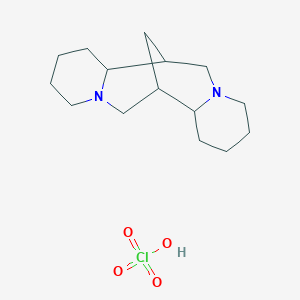

Sparteine monoperchlorate (SM) is a chemical compound that has been widely used in scientific research. It is a salt of sparteine, a natural alkaloid found in plants such as Lupinus luteus. SM is a white crystalline powder that is soluble in water and ethanol. It has been used in various applications, including organic synthesis, catalysis, and as a chiral auxiliary.

Wissenschaftliche Forschungsanwendungen

Sparteine monoperchlorate has been used in various scientific research applications, including organic synthesis, catalysis, and as a chiral auxiliary. It has been used in the synthesis of natural products, such as alkaloids and steroids. This compound has also been used as a catalyst in various reactions, such as the reduction of ketones and the oxidation of alcohols. As a chiral auxiliary, this compound has been used to induce chirality in various reactions, such as the Diels-Alder reaction.

Wirkmechanismus

The mechanism of action of Sparteine monoperchlorate is not fully understood, but it is believed to be due to its ability to coordinate with metal ions. This compound has been shown to form complexes with various metal ions, such as copper, nickel, and palladium. These complexes have been shown to be effective catalysts in various reactions.

Biochemical and Physiological Effects

This compound has been shown to have various biochemical and physiological effects. It has been shown to have antiarrhythmic effects on the heart, which is believed to be due to its ability to block sodium channels. This compound has also been shown to have anticonvulsant effects, which is believed to be due to its ability to enhance GABAergic neurotransmission.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using Sparteine monoperchlorate in lab experiments is its ability to induce chirality in reactions. This can be useful in the synthesis of chiral compounds, which are important in the pharmaceutical industry. This compound is also relatively easy to synthesize and can be purified by recrystallization. However, one of the limitations of using this compound is its toxicity. It can be harmful if ingested or inhaled and should be handled with care.

Zukünftige Richtungen

There are several future directions for the use of Sparteine monoperchlorate in scientific research. One direction is the development of new catalysts based on this compound complexes with metal ions. These catalysts could be used in various reactions, such as the synthesis of natural products and pharmaceuticals. Another direction is the study of the mechanism of action of this compound and its complexes with metal ions. This could lead to a better understanding of the biochemical and physiological effects of this compound and could lead to the development of new drugs with specific targets.

Conclusion

In conclusion, this compound is a chemical compound that has been widely used in scientific research. It has been used in various applications, including organic synthesis, catalysis, and as a chiral auxiliary. This compound has various biochemical and physiological effects and has been shown to be effective in various lab experiments. However, it should be handled with care due to its toxicity. There are several future directions for the use of this compound in scientific research, including the development of new catalysts and the study of its mechanism of action.

Synthesemethoden

There are several methods for synthesizing Sparteine monoperchlorate, but the most common one involves the reaction between sparteine and perchloric acid. The reaction takes place in a solvent such as dichloromethane or chloroform. The resulting product is this compound, which can be purified by recrystallization.

Eigenschaften

CAS-Nummer |

14427-91-9 |

|---|---|

Molekularformel |

C15H27ClN2O4 |

Molekulargewicht |

334.84 g/mol |

IUPAC-Name |

7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecane;perchloric acid |

InChI |

InChI=1S/C15H26N2.ClHO4/c1-3-7-16-11-13-9-12(14(16)5-1)10-17-8-4-2-6-15(13)17;2-1(3,4)5/h12-15H,1-11H2;(H,2,3,4,5) |

InChI-Schlüssel |

UTIRDNDBRZZPRN-UHFFFAOYSA-N |

SMILES |

C1CCN2CC3CC(C2C1)CN4C3CCCC4.OCl(=O)(=O)=O |

Kanonische SMILES |

C1CCN2CC3CC(C2C1)CN4C3CCCC4.OCl(=O)(=O)=O |

Andere CAS-Nummern |

14427-91-9 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-Icosyl-9-phosphabicyclo[3.3.1]nonane](/img/structure/B77139.png)

![{5-[4-(Acetyloxy)-1-methyl-2-oxocyclohexyl]-7a-methyl-1-(6-methylheptan-2-yl)octahydro-1h-inden-4-yl}acetic acid](/img/structure/B77147.png)